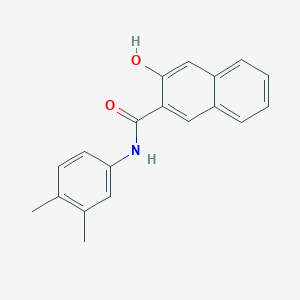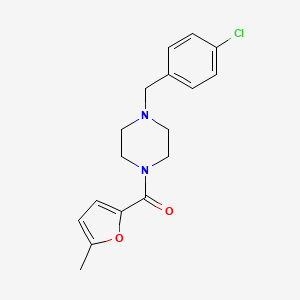
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine, also known as TAK-875, is a drug that was developed for the treatment of type 2 diabetes. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells. TAK-875 has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
Mecanismo De Acción
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine activates GPR40 in pancreatic beta cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. This mechanism is selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. It has also been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels. This compound has been shown to be selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has also been shown to have a long half-life in humans, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine in lab experiments include its selectivity for beta cells, its glucose-dependent effect on insulin secretion, and its long half-life in humans. These properties make this compound a useful tool for studying the mechanisms of insulin secretion and glucose homeostasis. The limitations of using this compound in lab experiments include its cost and availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is the development of new GPR40 agonists with improved pharmacological properties. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine involves several steps, including the preparation of 4-chlorobenzylamine, 5-methyl-2-furoic acid, and piperazine. These compounds are then combined in a reaction vessel with appropriate reagents and catalysts to produce this compound. The synthesis of this compound has been described in detail in several scientific publications, and it is a well-established method for producing the compound.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied in preclinical models of type 2 diabetes, including cell-based assays, animal models, and human islets. These studies have shown that this compound is a selective agonist of GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFHXLPTIPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![2-methyl-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5001115.png)
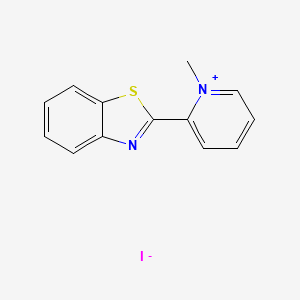
![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)
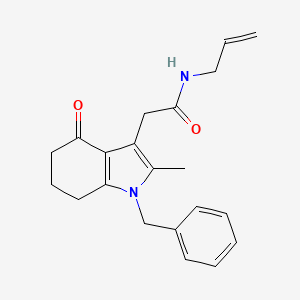
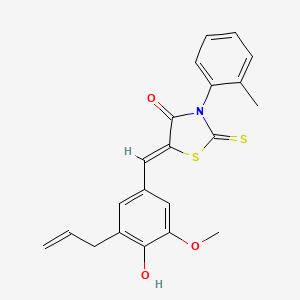
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
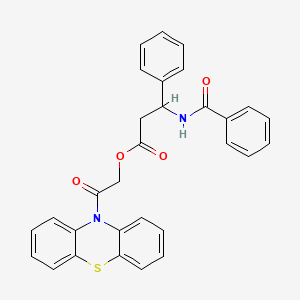
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
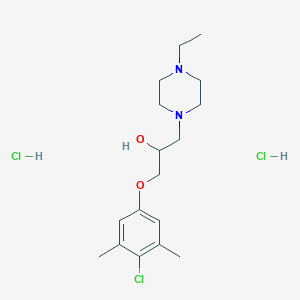
![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

